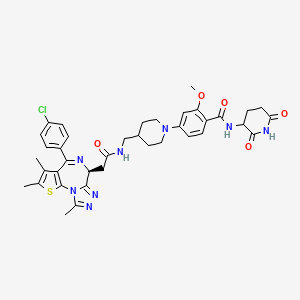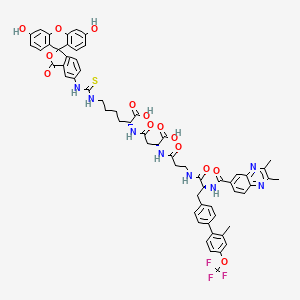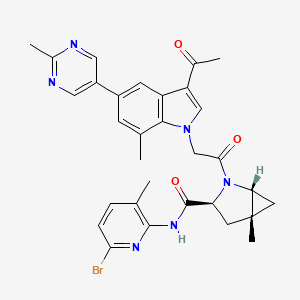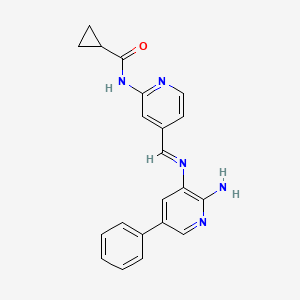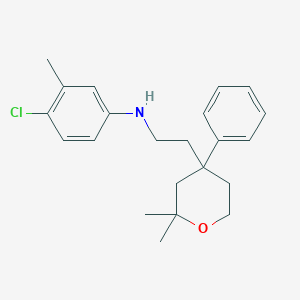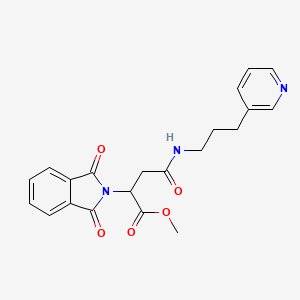
Tuberculosis inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberculosis inhibitor 10 is a promising compound in the fight against tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. This compound targets specific proteins essential for the survival and replication of the tuberculosis bacteria, making it a crucial candidate for new drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 10 involves multiple steps, including cyclization, deprotection, and functional group modifications. One common synthetic route includes the cyclization of triazolyl-chalcones with hydroxylamine, followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tuberculosis inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tuberculosis inhibitor 10 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the biological pathways and molecular targets involved in tuberculosis infection.
Medicine: this compound is a potential candidate for developing new anti-tuberculosis drugs, especially for treating multidrug-resistant strains.
Industry: It can be used in the development of diagnostic tools and therapeutic agents for tuberculosis.
Mechanism of Action
The mechanism of action of tuberculosis inhibitor 10 involves targeting specific proteins essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enzyme ATP synthase, which is crucial for energy production in the bacteria . By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to cell death. Additionally, it may interfere with the synthesis of the bacterial cell wall, further compromising the bacteria’s ability to survive .
Comparison with Similar Compounds
Bedaquiline: Targets ATP synthase and is used in the treatment of multidrug-resistant tuberculosis.
Delamanid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Pretomanid: Disrupts the synthesis of cell wall components and inhibits ATP production.
Uniqueness of Tuberculosis Inhibitor 10: this compound stands out due to its dual mechanism of action, targeting both ATP synthase and cell wall synthesis. This dual targeting increases its efficacy against drug-resistant strains and reduces the likelihood of resistance development.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-4-oxo-4-(3-pyridin-3-ylpropylamino)butanoate |
InChI |
InChI=1S/C21H21N3O5/c1-29-21(28)17(24-19(26)15-8-2-3-9-16(15)20(24)27)12-18(25)23-11-5-7-14-6-4-10-22-13-14/h2-4,6,8-10,13,17H,5,7,11-12H2,1H3,(H,23,25) |
InChI Key |
GVCLTDFENOELII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)NCCCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
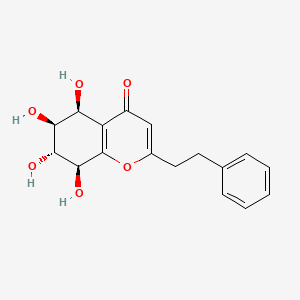
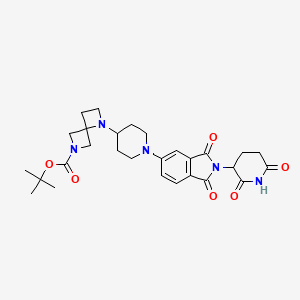
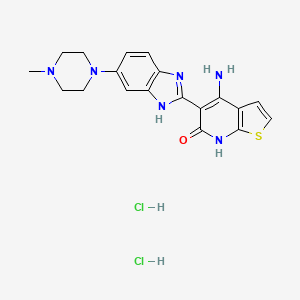
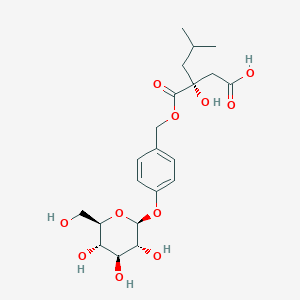
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
